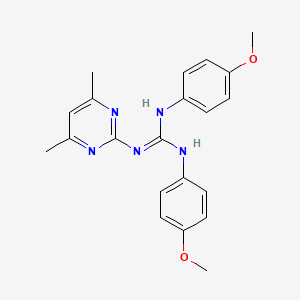
1-(4,6-Dimethylpyrimidin-2-yl)-2,3-bis(4-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-2,3-bis(4-methoxyphenyl)guanidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-2,3-bis(4-methoxyphenyl)guanidine typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the guanidine moiety and the methoxyphenyl groups. Common reagents used in these reactions include dimethylformamide, methanol, and various catalysts. The reaction conditions may vary, but they generally involve controlled temperatures and specific pH levels to ensure the desired product is obtained .
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)-2,3-bis(4-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-2,3-bis(4-methoxyphenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-2,3-bis(4-methoxyphenyl)guanidine involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-2,3-bis(4-methoxyphenyl)guanidine can be compared with other pyrimidine derivatives such as:
2-(4-Methoxyphenyl)-4,6-dimethylpyrimidine: Similar in structure but lacks the guanidine moiety.
4,6-Dimethyl-2-(4-methoxyphenyl)pyrimidine: Another derivative with slight structural variations.
N-(4,6-Dimethylpyrimidin-2-yl)-N’-(4-methoxyphenyl)guanidine: A closely related compound with similar biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1,3-bis(4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C21H23N5O2/c1-14-13-15(2)23-20(22-14)26-21(24-16-5-9-18(27-3)10-6-16)25-17-7-11-19(28-4)12-8-17/h5-13H,1-4H3,(H2,22,23,24,25,26) |
InChI Key |
GOOXUNUXDCULML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](piperidin-1-yl)methanone](/img/structure/B12205205.png)
![N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12205210.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12205222.png)
![N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12205227.png)
![4-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12205230.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12205233.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12205239.png)
![(4E)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12205249.png)
![3-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B12205255.png)
![3-[10-(4-Chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol](/img/structure/B12205264.png)
![6-[5-(4-fluorophenyl)furan-2-yl]-4-hydroxy-5-[(4-methylphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12205272.png)
![[(4-Fluorophenyl)methyl][4-(4-phenylpiperazinyl)pteridin-2-yl]amine](/img/structure/B12205273.png)
![(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12205280.png)
![(5Z)-3-pentyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12205283.png)
